molecular formula C15H16FN3O3S B2438954 6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797870-87-1

6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B2438954
CAS No.: 1797870-87-1
M. Wt: 337.37
InChI Key: RTLLZZUUZYPTFM-UHFFFAOYSA-N
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Description

6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfonyl group with a tetrahydropyrido[4,3-d]pyrimidine core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the 4-ethoxy-3-fluorophenylsulfonyl precursor, which is then reacted with a suitable pyrido[4,3-d]pyrimidine derivative under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, ethoxy compounds, and fluorinating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being crucial for successful outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions and cellular pathways.

    Industry: Used in the development of advanced materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor functions. The ethoxy and fluorine groups may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine stands out due to its combination of a sulfonyl group with a tetrahydropyrido[4,3-d]pyrimidine core, providing a unique scaffold for chemical modifications and biological interactions. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-(4-ethoxy-3-fluorophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-2-22-15-4-3-12(7-13(15)16)23(20,21)19-6-5-14-11(9-19)8-17-10-18-14/h3-4,7-8,10H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLLZZUUZYPTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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